Oxoamide

Radioimmunoassay Analytical Specificity Cross-reactivity

Accurate quantification of minor nicotine metabolic pathways demands analytical standards with proven specificity. Oxoamide (CAS 713-05-3) meets this need as a terminal cotinine metabolite enabling antibody generation with negligible cross-reactivity to major nicotine metabolites. • Validated hapten for RIA/ELISA development; antibodies show minimal cross-reactivity with nicotine and 7 major metabolites. • Enzyme assay standard with Km = 15 mM for cotinine oxidase activity calibration. • Cotinine Impurity 2 reference standard for NRT impurity profiling and regulatory compliance.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 713-05-3
Cat. No. B1213200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxoamide
CAS713-05-3
Synonymsgamma-(3-pyridyl)-gamma-oxo-N-methylbutyramide
oxoamide
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCNC(=O)CCC(=O)C1=CN=CC=C1
InChIInChI=1S/C10H12N2O2/c1-11-10(14)5-4-9(13)8-3-2-6-12-7-8/h2-3,6-7H,4-5H2,1H3,(H,11,14)
InChIKeyWOOSCPWOYYLIHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxoamide Product Profile


Oxoamide (CAS 713-05-3), chemically defined as N-methyl-γ-oxo-3-pyridinebutanamide, is a minor metabolite derived from cotinine, the primary metabolite of nicotine [1]. Structurally, it belongs to the class of aryl alkyl ketones and exists in equilibrium with its cyclized form, 5'-hydroxycotinine [2]. While it lacks direct pharmacological activity, its presence in biological fluids serves as a specific indicator of nicotine exposure and metabolism, and recent evidence identifies it as a potential non-invasive biomarker for gout progression [3].

Why Oxoamide Substitution Fails


Substituting Oxoamide with other nicotine metabolites like cotinine or nicotine is not scientifically valid due to fundamental differences in metabolic origin, abundance, and analytical specificity. Oxoamide is a minor, terminal metabolite of cotinine, present at trace levels [1]. Its unique structure requires highly specific antibodies for detection, as demonstrated by radioimmunoassays showing negligible cross-reactivity with nicotine and seven other major metabolites [2]. Consequently, using a more abundant metabolite like cotinine as a proxy would not reflect the specific enzymatic oxidation of cotinine to oxoamide, a process characterized by a distinct Kₘ value [1], nor would it serve as a specific biomarker for emerging applications like gout progression [3].

Quantitative Evidence for Oxoamide


High Analytical Specificity in Immunoassay

A radioimmunoassay developed for oxoamide demonstrates high specificity, allowing quantification at picomole levels in the presence of nicotine and seven other nicotine metabolites [1]. While exact cross-reactivity percentages are not tabulated in the abstract, the assay's design involved testing various concentrations of oxoamide and related compounds for antibody competition, confirming high specificity for oxoamide [2].

Radioimmunoassay Analytical Specificity Cross-reactivity

Kinetics of Cotinine Conversion

The enzymatic conversion of cotinine to oxoamide, catalyzed by a rabbit liver microsomal/soluble enzyme system, exhibits a Kₘ value of 15 mM for cotinine [1]. This parameter defines the substrate affinity of the specific oxidase responsible for this minor metabolic branch.

Enzyme Kinetics Metabolic Pathway Michaelis-Menten

Diagnostic Performance for Gout Progression

In a 2025 urine metabolomics study of gout progression, oxoamide was identified as one of three urine markers with high diagnostic efficacy for distinguishing healthy controls, asymptomatic hyperuricemia (HUA), and acute gouty arthritis (AGA) patients [1]. Receiver operating characteristic (ROC) curve analysis confirmed its progressive alteration across the disease continuum [1].

Biomarker Gout Metabolomics ROC Analysis

Minor vs. Major Metabolite Abundance

Oxoamide is consistently described as a 'minor metabolite' derived from cotinine [1]. In a quantitative profile of nicotine metabolites in urine from 88 smokers, major metabolites like 3HC (35% of Total-Nic-Eq) and cotinine (9.5%) are reported, while oxoamide is not listed among the quantifiable major species [2]. This absence from major metabolite profiling tables confirms its very low abundance.

Metabolomics Nicotine Metabolism Quantitative Profile

Equilibrium with 5'-Hydroxycotinine

Oxoamide exists in equilibrium with its cyclized form, 5'-hydroxycotinine . This tautomeric relationship is a unique structural feature not shared by other primary nicotine metabolites like cotinine or nicotine-N'-oxide.

Tautomerism Structural Chemistry Metabolite Stability

Oxoamide Application Scenarios


Highly Specific Immunoassay Development

Procure Oxoamide as a key standard and hapten for generating specific antibodies in radioimmunoassay (RIA) or ELISA development. Its unique structure, which yields high specificity antibodies with minimal cross-reactivity to major nicotine metabolites [1], makes it essential for accurately quantifying this minor pathway in complex biological samples (urine, serum). This is critical for detailed pharmacokinetic studies of nicotine metabolism and exposure assessment where differentiating minor from major pathways is required.

Cotinine Oxidation Pathway Enzymology

Use Oxoamide as the product standard for enzyme assays characterizing the microsomal/soluble oxidase system responsible for converting cotinine to oxoamide. The established Kₘ value of 15 mM for cotinine provides a quantitative benchmark for enzyme kinetics experiments [2]. Procuring pure Oxoamide is essential for calibrating detection methods (e.g., HPLC, RIA) used to measure enzyme activity and for inhibitor screening studies targeting this specific metabolic branch.

Biomarker Validation for Gout Progression

Incorporate Oxoamide into targeted or untargeted LC-MS/MS metabolomics panels for gout research. Recent evidence identifies oxoamide as a urine marker with high diagnostic efficacy for tracking disease progression from asymptomatic hyperuricemia to acute gouty arthritis [3]. Its procurement as an analytical standard is justified for method development, validation, and large-scale cohort studies aiming to establish oxoamide as a non-invasive prognostic biomarker.

Cotinine Impurity Reference Standards

Utilize Oxoamide as a certified reference standard for detecting and quantifying 'Cotinine Impurity 2' in pharmaceutical-grade nicotine replacement therapies (NRTs) or cotinine analytical standards. Its unique equilibrium with 5'-hydroxycotinine necessitates a specific, well-characterized standard to ensure accurate impurity profiling and compliance with regulatory specifications for nicotine-derived products.

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